N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide is a complex organic compound that features both indole and tetrazole moieties. Indole derivatives are known for their significant biological activities, while tetrazole rings are often used in medicinal chemistry for their bioisosteric properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide typically involves multiple stepsThe reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of such compounds usually involves large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure high yield and purity of the final product, which is crucial for its application in various fields .
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide can undergo various chemical reactions, including:
Oxidation: This reaction can modify the indole ring, leading to the formation of different oxidation states.
Reduction: Reduction reactions can be used to modify the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents and temperature controls to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole ring can lead to the formation of indole-2,3-dione derivatives, while substitution reactions can introduce various functional groups onto the indole or tetrazole rings .
Scientific Research Applications
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly for its bioisosteric properties that can enhance the pharmacokinetic profiles of drugs.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide involves its interaction with specific molecular targets. The indole moiety can interact with various receptors and enzymes, while the tetrazole ring can mimic the structure of carboxylic acids, allowing it to bind to different biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological activities .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: Another similar compound that features the indole ring but differs in its functional groups and overall structure.
Uniqueness
The uniqueness of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(1H-1,2,3,4-tetraazol-1-yl)benzamide lies in its combination of the indole and tetrazole moieties. This combination provides a unique set of chemical and biological properties that are not observed in compounds featuring only one of these moieties .
Properties
Molecular Formula |
C19H18N6O2 |
---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C19H18N6O2/c1-27-14-6-7-17-16(10-14)13(11-21-17)8-9-20-19(26)15-4-2-3-5-18(15)25-12-22-23-24-25/h2-7,10-12,21H,8-9H2,1H3,(H,20,26) |
InChI Key |
BORGYULOGPBPLK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)NC=C2CCNC(=O)C3=CC=CC=C3N4C=NN=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.